molecular formula C8H12N2 B159804 4-Isopropyl-2-methylpyrimidine CAS No. 127958-18-3

4-Isopropyl-2-methylpyrimidine

Cat. No.: B159804
CAS No.: 127958-18-3
M. Wt: 136.19 g/mol
InChI Key: GOQQMTINTWFIQA-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamidine with an alkylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as zinc chloride can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

4-Isopropyl-2-methylpyrimidine serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structural features, including the isopropyl and methyl groups, enhance its reactivity and solubility, making it valuable in organic synthesis.

  • Building Block for Pyrimidines : The compound is utilized in synthesizing various pyrimidine derivatives which are essential in pharmaceuticals and agrochemicals. The presence of the isopropyl group contributes to the steric and electronic properties that influence reactivity.

Biological Research

Recent studies have indicated potential biological activities of this compound, particularly its anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity : Research has shown that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways. Its mechanism of action can vary based on the molecular targets it interacts with.
  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various pathogens, suggesting its potential role in developing new antimicrobial agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.

  • Drug Development : The compound is being studied for its role in designing new drugs, particularly those targeting diseases where pyrimidine derivatives have shown efficacy. Its unique structure allows for modifications that can enhance pharmacological properties.

Industrial Applications

The compound finds applications in the production of specialty chemicals and as an intermediate in organic synthesis.

  • Production of Specialty Chemicals : Its use in industrial settings often involves large-scale synthesis optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance production efficiency.

Data Table: Comparison of Pyrimidine Derivatives

Compound NameStructural FeaturesUnique Aspects
This compoundIsopropyl at position 4, methyl at 2Enhanced reactivity due to steric effects
2-MethylpyrimidineMethyl at position 2 onlyLess hydrophobic compared to isopropyl derivative
4-IsopropylpyrimidineIsopropyl at position 4 onlyLacks methyl group; different reactivity profile
2,4-DimethylpyrimidineMethyl groups at positions 2 and 4Altered physical and chemical properties

Case Studies

  • Antimicrobial Activity Study :
    • In a study examining various pyrimidine derivatives, this compound exhibited significant activity against several bacterial strains. The results indicated that modifications to the structure could enhance antimicrobial potency.
  • Drug Development Research :
    • A recent investigation into novel therapeutic agents highlighted the potential of this compound in targeting specific diseases. The study involved synthesizing derivatives and testing their efficacy in preclinical models.
  • Synthesis Method Optimization :
    • An industrial study focused on optimizing the synthesis of this compound using continuous flow reactors. This approach led to increased yields and reduced reaction times, demonstrating its viability for large-scale production.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a response. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Isopropyl-4-methylpyrimidine
  • 4-Isopropyl-6-methylpyrimidine
  • 2,4-Dimethylpyrimidine

Comparison: 4-Isopropyl-2-methylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-Isopropyl-4-methylpyrimidine, it has different steric and electronic properties, leading to variations in its interaction with molecular targets. The presence of the isopropyl group at the 4-position enhances its lipophilicity, making it more suitable for applications requiring membrane permeability .

Biological Activity

4-Isopropyl-2-methylpyrimidine is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is a common scaffold in many biologically active compounds. Its molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of approximately 136.19 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor antagonist . It achieves this by:

  • Binding to Enzymes : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways crucial for cellular function.
  • Receptor Interaction : As a receptor antagonist, it can bind to receptors and prevent the natural ligand from eliciting a physiological response. This mechanism is often mediated through hydrogen bonding and hydrophobic interactions.

1. Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes, including:

  • Dihydrofolate Reductase (DHFR) : A study indicated that this compound can inhibit DHFR, an enzyme vital for DNA synthesis. Inhibition of DHFR has implications for antimicrobial and anticancer therapies.

2. Antibacterial Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antibacterial properties. These compounds can target bacterial enzymes involved in critical metabolic pathways, making them promising candidates for developing new antibacterial agents .

3. Potential in Cancer Therapy

The inhibition of DHFR suggests that this compound could be explored further for its anticancer potential. By disrupting DNA synthesis in rapidly dividing cells, it may serve as a lead compound in cancer treatment strategies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFindings
Bioorganic & Medicinal Chemistry Letters (2006)Demonstrated inhibition of human DHFR by this compound derivatives, suggesting potential as antimicrobial or anticancer agents.
Structure–Activity Relationship (SAR) StudiesIdentified optimal substituents on pyrimidine derivatives that enhance potency against specific targets such as NAPE-PLD, highlighting the importance of structural modifications .
Antibacterial Activity ResearchShowed that pyrimidine derivatives could effectively inhibit bacterial growth by targeting essential metabolic enzymes .

Properties

IUPAC Name

2-methyl-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-4-5-9-7(3)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQQMTINTWFIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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